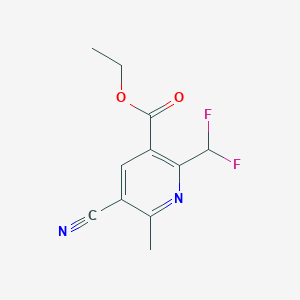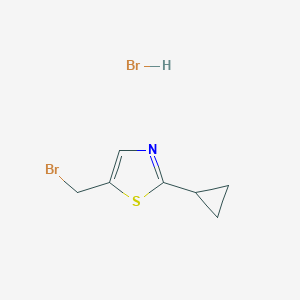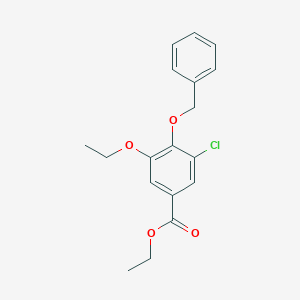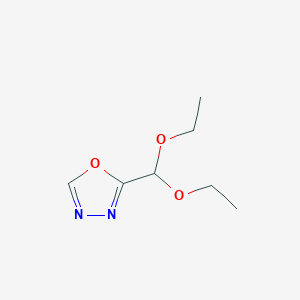![molecular formula C15H29N3O3 B13014871 tert-butyl N-{1-[2-(propylamino)acetyl]piperidin-4-yl}carbamate CAS No. 1305712-88-2](/img/structure/B13014871.png)
tert-butyl N-{1-[2-(propylamino)acetyl]piperidin-4-yl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{1-[2-(propylamino)acetyl]piperidin-4-yl}carbamate: is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a propylaminoacetyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{1-[2-(propylamino)acetyl]piperidin-4-yl}carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as cesium carbonate (Cs₂CO₃) and a solvent like 1,4-dioxane . The mixture is stirred and heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-{1-[2-(propylamino)acetyl]piperidin-4-yl}carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
tert-Butyl N-{1-[2-(propylamino)acetyl]piperidin-4-yl}carbamate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-{1-[2-(propylamino)acetyl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in organic synthesis.
tert-Butyl (4-ethynylphenyl)carbamate: A derivative of carbamate with different functional groups.
Uniqueness
tert-Butyl N-{1-[2-(propylamino)acetyl]piperidin-4-yl}carbamate is unique due to its complex structure, which includes a piperidine ring and a propylaminoacetyl moiety. This complexity allows for specific interactions with molecular targets, making it valuable in various research applications.
Propriétés
Numéro CAS |
1305712-88-2 |
|---|---|
Formule moléculaire |
C15H29N3O3 |
Poids moléculaire |
299.41 g/mol |
Nom IUPAC |
tert-butyl N-[1-[2-(propylamino)acetyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C15H29N3O3/c1-5-8-16-11-13(19)18-9-6-12(7-10-18)17-14(20)21-15(2,3)4/h12,16H,5-11H2,1-4H3,(H,17,20) |
Clé InChI |
CKDFDUNNTNBJMW-UHFFFAOYSA-N |
SMILES canonique |
CCCNCC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Diiodobenzo[d]thiazole](/img/structure/B13014789.png)







![7-Chloro-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13014846.png)
![Ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13014847.png)


![7-fluoro-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13014866.png)
![(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13014872.png)
